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Compound of Interest

Compound Name: 5-Formylfuran-3-carboxylic acid

CAS No.: 603999-19-5

Cat. No.: B1613569

Get Quote

This technical guide provides a comprehensive overview of the key spectral data for the

characterization of 5-Formylfuran-3-carboxylic acid (CAS 603999-19-5). Intended for

researchers, scientists, and professionals in drug development, this document delves into the

theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this furan derivative. While

direct experimental spectra are not universally available in public databases, this guide

synthesizes data from analogous structures and predictive models to offer a robust framework

for spectral interpretation and verification.

Introduction to 5-Formylfuran-3-carboxylic Acid
5-Formylfuran-3-carboxylic acid, with the molecular formula C₆H₄O₄ and a molecular weight

of 140.09 g/mol , is a bifunctional organic compound containing both a carboxylic acid and an

aldehyde group attached to a furan ring.[1][2] This substitution pattern makes it a valuable

building block in medicinal chemistry and materials science. Accurate spectral analysis is

paramount for confirming its identity, purity, and for elucidating its role in further chemical

transformations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 5-Formylfuran-3-carboxylic acid, both ¹H and ¹³C NMR are

essential for unambiguous structure confirmation.

¹H NMR (Proton NMR) Spectroscopy
Expected Chemical Shifts and Couplings: The ¹H NMR spectrum of 5-Formylfuran-3-
carboxylic acid is expected to show three distinct signals in the aromatic/aldehyde region and

a broad signal for the carboxylic acid proton.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a

broad singlet far downfield, generally in the range of 10-13 ppm.[3] Its broadness is a result

of hydrogen bonding and its exchange with trace amounts of water in the solvent. This signal

will disappear upon the addition of a few drops of D₂O to the NMR sample, a classic test for

exchangeable protons.

Aldehyde Proton (-CHO): The aldehyde proton is also significantly deshielded and is

expected to resonate as a singlet between 9.5 and 10.5 ppm.

Furan Ring Protons: The two protons on the furan ring are in different chemical environments

and are expected to appear as doublets due to coupling with each other.

H-2: The proton at the C-2 position is adjacent to the electron-withdrawing aldehyde group

and the ring oxygen, leading to a downfield shift, likely in the range of 8.0-8.5 ppm.

H-4: The proton at the C-4 position is adjacent to the carboxylic acid group and would

likely appear in the range of 7.0-7.5 ppm.

Causality in Experimental Choices: The choice of solvent is critical for NMR analysis.

Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids as it can

solubilize the compound well and allows for the observation of the carboxylic acid proton.[4] In

contrast, using deuterated chloroform (CDCl₃) might lead to broader signals and the carboxylic

acid proton may be less distinct.

¹³C NMR (Carbon-13) Spectroscopy
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Expected Chemical Shifts: The ¹³C NMR spectrum will provide information on the six unique

carbon atoms in the molecule.

Carbon Atom
Expected Chemical Shift
(ppm)

Rationale

Carboxylic Carbon (-COOH) 160-175
Characteristic range for

carboxylic acid carbons.[3]

Aldehyde Carbon (-CHO) 185-200
Typical chemical shift for

aldehyde carbons.

C-5 (Carbon bearing the

aldehyde)
150-160

Deshielded due to the

attached aldehyde and ring

oxygen.

C-2 (Unsubstituted furan

carbon)
145-155

Deshielded due to the

influence of the ring oxygen

and adjacent aldehyde.

C-3 (Carbon bearing the

carboxylic acid)
120-130

Influenced by the attached

carboxylic acid.

C-4 (Unsubstituted furan

carbon)
110-120

Generally the most upfield of

the ring carbons.

Experimental Protocol for NMR Data Acquisition:

Sample Preparation: Dissolve 5-10 mg of 5-Formylfuran-3-carboxylic acid in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

Standard acquisition parameters for both ¹H and ¹³C NMR are utilized.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5

seconds.
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¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain singlets for

all carbon signals. Due to the lower natural abundance of ¹³C, a larger number of scans is

required.

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a

molecule. The IR spectrum of 5-Formylfuran-3-carboxylic acid is expected to be

characterized by the distinct vibrational frequencies of the O-H, C=O, and C-H bonds.

Expected Absorption Bands:

Functional Group
Wavenumber
(cm⁻¹)

Appearance Rationale

O-H (Carboxylic Acid) 2500-3300 Very broad

Strong hydrogen

bonding between

carboxylic acid

dimers.[5][6]

C-H (Aldehyde)
2800-2900 and 2700-

2800

Two weak to medium

bands

The Fermi resonance

of the aldehyde C-H

stretch.[7]

C=O (Carboxylic Acid) 1680-1720 Strong, sharp

Conjugation with the

furan ring may lower

the frequency.[5]

C=O (Aldehyde) 1670-1700 Strong, sharp

Conjugation with the

furan ring lowers the

frequency from a

typical aliphatic

aldehyde.

C=C (Furan Ring) 1550-1600 Medium
Aromatic ring

stretching vibrations.

C-O (Carboxylic

Acid/Furan)
1200-1350 Strong

Stretching vibrations

of the C-O bonds.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1613569/docs?utm_src=pdf-body#spectral-analysis-of-5-formylfuran-3-carboxylic-acid-a-technical-guide
https://www.mdpi.com/1422-8599/2023/2/M1654
https://www.chemscene.com/13529-17-4.html
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.mdpi.com/1422-8599/2023/2/M1654
https://www.mdpi.com/1422-8599/2023/2/M1654
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613569?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality in Experimental Choices: The sample is typically prepared as a KBr (potassium

bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The KBr

pellet method ensures that no solvent bands interfere with the spectrum. The broadness of the

O-H stretch is a hallmark of carboxylic acids and is a direct consequence of intermolecular

hydrogen bonding.[6]

Experimental Protocol for FT-IR Data Acquisition (ATR):

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.

Background Scan: Acquire a background spectrum of the empty ATR crystal.

Sample Application: Place a small amount of the solid 5-Formylfuran-3-carboxylic acid
onto the ATR crystal and apply pressure to ensure good contact.

Sample Scan: Acquire the sample spectrum. The instrument typically co-adds multiple scans

to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, further confirming its identity.

Expected Mass-to-Charge Ratios (m/z):

Molecular Ion (M⁺): For 5-Formylfuran-3-carboxylic acid (C₆H₄O₄), the exact mass is

140.01096 Da.[8] A high-resolution mass spectrometer (HRMS) would be able to confirm this

mass with high accuracy.

Predicted Adducts: In electrospray ionization (ESI), common adducts are expected:

[M+H]⁺: 141.01824 m/z[8]

[M+Na]⁺: 163.00018 m/z[8]
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[M-H]⁻: 139.00368 m/z[8]

Key Fragmentation Patterns: In electron ionization (EI) or tandem mass spectrometry

(MS/MS), characteristic fragmentation would likely involve:

Loss of -OH (M-17): Resulting in a fragment at m/z 123.

Loss of -CHO (M-29): Leading to a fragment at m/z 111.

Loss of -COOH (M-45): Giving a fragment at m/z 95.

Decarboxylation (-CO₂): Loss of carbon dioxide (M-44) to give a fragment at m/z 96.

Causality in Experimental Choices: The choice between EI and ESI depends on the desired

information. EI is a "hard" ionization technique that causes extensive fragmentation, which is

useful for structural elucidation. ESI is a "soft" ionization technique that typically keeps the

molecule intact, making it ideal for accurate molecular weight determination.

Experimental Protocol for ESI-MS Data Acquisition:

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Infusion: The sample solution is introduced into the ESI source via direct infusion using a

syringe pump at a low flow rate (e.g., 5-10 µL/min).

Ionization: A high voltage is applied to the infusion needle, causing the formation of charged

droplets that evaporate to produce gas-phase ions.

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight)

where they are separated based on their mass-to-charge ratio.

Detection: The separated ions are detected, and a mass spectrum is generated.

Logical and Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral

characterization of 5-Formylfuran-3-carboxylic acid.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion
The structural elucidation of 5-Formylfuran-3-carboxylic acid relies on a synergistic

application of NMR, IR, and MS techniques. While publicly available experimental data is

sparse, a thorough understanding of the expected spectral features based on the compound's

functional groups and the analysis of related structures provides a solid foundation for its

characterization. The protocols and expected data presented in this guide offer a

comprehensive framework for researchers to confidently identify and assess the purity of this

important chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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